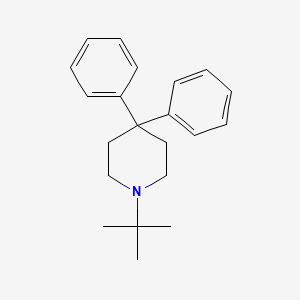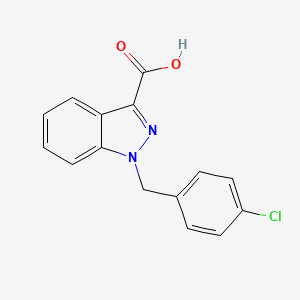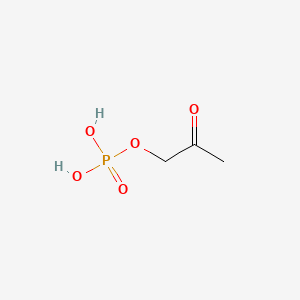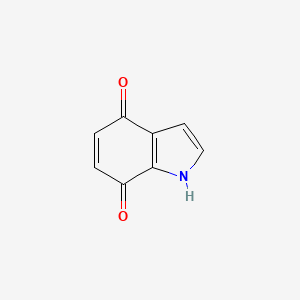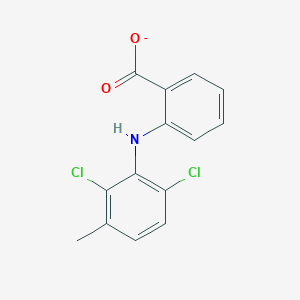
Taurodehydrocholic acid
説明
Taurodehydrocholic acid is a bile acid . This compound is a closely related isomer of taurochenodeoxycholic acid and tauroursodeoxycholic acid sharing the exact molecular formula and molecular weight .
Molecular Structure Analysis
The empirical formula of Taurodehydrocholic acid is C26H38NNaO7S and it has a molecular weight of 531.64 g/mol .科学的研究の応用
Biliary Lipid Secretion and Control
Taurodehydrocholic acid plays a role in the secretion and control of biliary lipids. It seems to assist in the regulation of lipid vesicle delivery to bile-canalicular membranes, which is crucial for efficient lipid secretion. This was observed in studies where taurodehydrocholic acid was infused into rat livers, showing better control and uniformity in lipid peaks (Rahman & Coleman, 1987).
Neurotransmitter Systems and Neurobehavior
In research exploring the role of the Farnesoid X receptor (FXR) in neurobehavior, taurodehydrocholic acid, among other bile acids, was found to impact neurotransmitter systems in various brain regions. This alteration in neurotransmitters was associated with changes in depressive-like and anxiety-related behavior, motor activity, memory, and motor coordination in FXR knockout mice (Huang et al., 2015).
Membrane Protein Modification
Taurodehydrocholic acid has been used to study the chemical modification of membrane proteins in rat hepatocytes. It showed the capability to reduce sensitivity against phalloidin, a toxin, and inhibit the uptake of phalloidin and cholate in hepatocytes (Ziegler et al., 1982).
Ileal Bile Salt Transport System
The transport of taurodehydrocholate by ileal everted sacs has been studied to understand the ionic requirements for the active ileal bile salt transport system. This research provided insights into the sensitivity of taurodehydrocholate transport to changes in sodium ion concentrations, indicating a cooperative affinity between the bile salt and sodium for the transport system (Gallagher et al., 1976).
Bile Salt Synthesis and Cholesterol Incorporation
Taurodehydrocholic acid was studied for its effects on bile salt synthesis and cholesterol incorporation in rat hepatocytes. It was found to alter the hepatic incorporation of unesterified cholesterol, indicating an interaction between bile salts and exogenous cholesterol that depends on the type of conjugated bile salt (Clerc et al., 1994).
Biliary Lysosomal Output and Lipid Secretion
Taurodehydrocholic acid infusion in rat livers increased the output of lysosomal enzymes and cholesterol in bile, suggesting its influence on lipid secretion processes. This study highlighted the potential role of taurodehydrocholic acid in lipid metabolism and secretion (Rahman & Coleman, 1987).
作用機序
将来の方向性
Recent research suggests that hydrophilic bile acids, such as Tauroursodeoxycholic acid (TUDCA), could have potential therapeutic uses in neurodegenerative diseases . While further clinical evidence is being accumulated for other diseases, TUDCA stands as a promising treatment for neurodegenerative diseases .
特性
IUPAC Name |
2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-16,18-20,24H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,18-,19+,20+,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDJSBRKNHQFPD-PYGYYAGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57011-24-2 (hydrochloride salt) | |
| Record name | Taurodehydrocholate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70965970 | |
| Record name | 3,7,12-Trioxo-N-(2-sulfoethyl)cholan-24-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taurodehydrocholic acid | |
CAS RN |
517-37-3 | |
| Record name | Taurodehydrocholate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7,12-Trioxo-N-(2-sulfoethyl)cholan-24-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






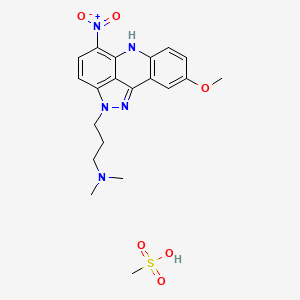


![6-Nitrobenzo[a]pyrene](/img/structure/B1215403.png)

